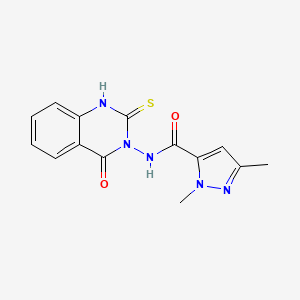

N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Descripción general

Descripción

N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a compound of interest in medicinal chemistry due to its structural complexity and potential biological activities. The compound features a quinazoline core, a structural motif prevalent in various pharmacologically active molecules, linked to a pyrazole moiety, known for its relevance in drug discovery.

Synthesis Analysis

The synthesis of related quinazolinyl-pyrazole derivatives involves multi-step reactions, starting from readily available precursors. For instance, Nandeshwarappa et al. (2020) describe the synthesis of nitrogen and selenium-containing heterocycles, starting from mercapto-oxadiazolyl-quinolinone derivatives, which bear structural resemblance to the target compound. This synthesis involves reactions with chloroacetone under specific conditions, suggesting a pathway that could be adapted for the synthesis of the target molecule (Nandeshwarappa, Chandrashekharappa, & Prakash, 2020).

Molecular Structure Analysis

The detailed structure elucidation of related compounds, as performed by Girreser et al. (2016), employing NMR spectroscopic and mass spectrometric techniques, underscores the importance of these analytical methods in confirming the molecular structure of complex organic molecules. Such studies are crucial for the unambiguous identification of the target compound and its isomers (Girreser, Rösner, & Vasilev, 2016).

Chemical Reactions and Properties

The reactivity of the quinazolinyl-pyrazole framework towards various chemical transformations is an area of interest. For example, Daidone et al. (2014) explored the unexpected synthesis of pyrazoloquinolinone derivatives through non-classical reactions, indicating the potential for novel chemical reactivity patterns in compounds with similar structural features (Daidone, Maggio, Raffa, & Meneghetti, 2014).

Aplicaciones Científicas De Investigación

Synthesis and Cytotoxic Activity

A study by Deady et al. (2003) explored the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to the query compound. These derivatives exhibited potent cytotoxic properties against various cancer cell lines, including murine P388 leukemia and human Jurkat leukemia, with some compounds showing IC(50) values less than 10 nM. This demonstrates the potential of these derivatives in cancer therapy (Deady et al., 2003).

Antimicrobial and Antifungal Activities

Alagarsamy et al. (2004) synthesized 2-mercapto-3-(substitutedmethylamino) quinazolin-4(3H)-ones, compounds with structural motifs similar to the query molecule. These compounds were evaluated for their antibacterial and antifungal activities, exhibiting significant effectiveness against various pathogenic bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Alagarsamy et al., 2004).

Anticonvulsant Activity

Noureldin et al. (2017) reported on the synthesis of N‐(4‐substitutedphenyl)‐4‐(1‐methyl (or 1,2‐dimethyl)‐4‐oxo‐1,2‐dihydroquinazolin‐3(4H)‐yl)‐alkanamides and their evaluation for anticonvulsant activity. The study identified several compounds with significant anticonvulsant effects, highlighting the therapeutic potential of quinazolinone derivatives in treating seizure disorders (Noureldin et al., 2017).

Anticancer Activity

El-Naggar et al. (2018) designed and synthesized N-aryl-7-aryl-pyrazolo[1,5-a]quinazolines, which were screened for their in vitro antitumor activity against liver and breast cancer cells. The results showed that all compounds exhibited dose-dependent cytotoxic activities, with some compounds inducing cell cycle arrest and pro-apoptotic activity, indicating their potential use in cancer therapy (El-Naggar et al., 2018).

Propiedades

IUPAC Name |

2,5-dimethyl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2S/c1-8-7-11(18(2)16-8)12(20)17-19-13(21)9-5-3-4-6-10(9)15-14(19)22/h3-7H,1-2H3,(H,15,22)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWGBTGUDRUEQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NN2C(=O)C3=CC=CC=C3NC2=S)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)-1H-pyrazole-5-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

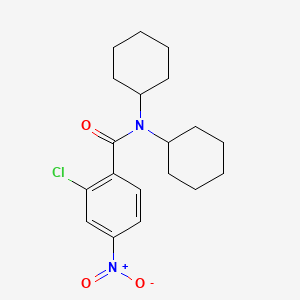

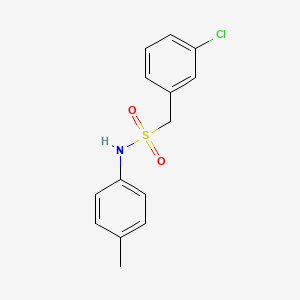

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4585741.png)

![4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B4585753.png)

![methyl 5-[(dimethylamino)carbonyl]-2-[(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylacetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4585775.png)

![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(4-phenoxyphenyl)glycinamide](/img/structure/B4585793.png)

![N-(3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4585800.png)

![1-[(2,4-dichlorophenoxy)methyl]-N-(6-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4585807.png)

![6-{3-chloro-4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4585819.png)

![1-[4-(2-methoxyphenoxy)butyl]-1H-imidazole](/img/structure/B4585828.png)

![N-(6-benzyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4585833.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B4585834.png)

![N~1~-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide](/img/structure/B4585839.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B4585844.png)